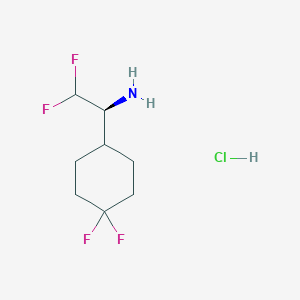
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride” is a complex organic compound. It contains a cyclohexyl ring structure which is difluorinated, meaning two of the hydrogen atoms in the ring have been replaced by fluorine atoms . It also contains an ethanamine functional group, which is also difluorinated .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring and the ethanamine group, both of which are difluorinated . The presence of fluorine atoms would likely influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of fluorine atoms could make the compound more electronegative and potentially more reactive .Applications De Recherche Scientifique
Fluoroalkylation Reactions in Aqueous Media
- Aqueous Fluoroalkylation: The development of environment-friendly fluoroalkylation reactions has been explored, with water used as a solvent or reactant. These reactions include various fluoroalkylations under green chemistry conditions, indicating the importance of fluorinated compounds in designing pharmaceuticals, agrochemicals, and materials due to their unique properties (Hai‐Xia Song et al., 2018).
PFAS in Environmental and Health Research
Behavior and Fate in Water Treatment
Perfluoroalkyl and polyfluoroalkyl substances (PFASs) have been reviewed for their characteristics, occurrences in surface water, and their fate in drinking water treatment processes. The review highlights PFASs' resistance to most drinking water treatment processes, underscoring the challenges in removing these persistent compounds from water (Mohammad Sohel Rahman et al., 2014).
Emerging PFAS and Their Toxicity
A review on novel fluorinated alternatives to traditional PFAS compounds discusses the sources, fates, environmental effects, and the potential toxicity of these alternatives. The review suggests that these fluorinated alternatives may exhibit similar or even more severe toxicities compared to legacy PFAS compounds, emphasizing the need for further toxicological studies (Yu Wang et al., 2019).
Microbial Degradation of PFAS
The review on the microbial degradation of polyfluoroalkyl chemicals explores the environmental biodegradability of PFAS precursors and their degradation pathways. This research is crucial for understanding the environmental fate and effects of PFAS precursors and their links to persistent compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Orientations Futures
Propriétés
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGZSJBLROMIW-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2834595.png)
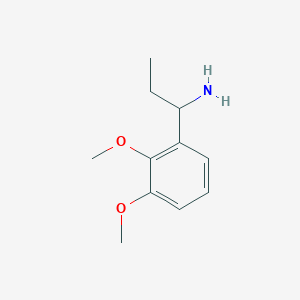
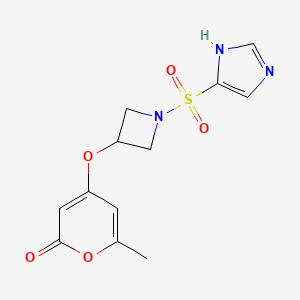
![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)
![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)

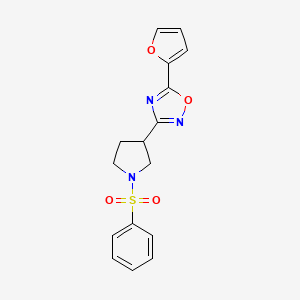
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)
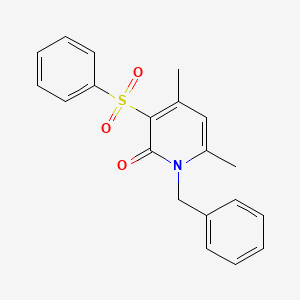
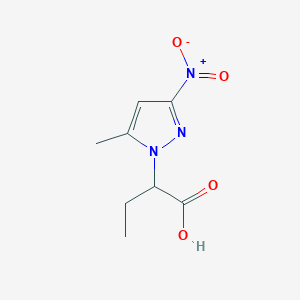

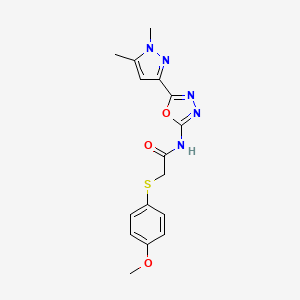
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)